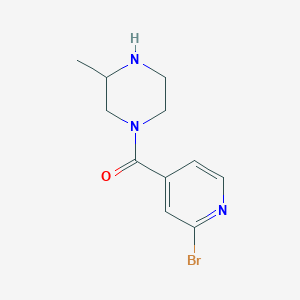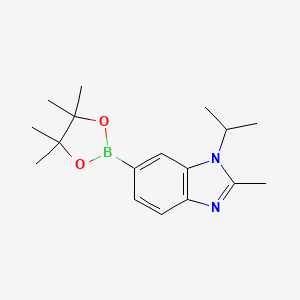
1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester is a boronic ester derivative of benzimidazole. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is characterized by its molecular formula C17H25BN2O2 and a molecular weight of 300.2 g/mol .
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester typically involves the reaction of 1-Isopropyl-2-methyl-1H-benzimidazole with a boronic acid derivative in the presence of a pinacol ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Hydrolysis: The boronic ester can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include various substituted benzimidazoles and other organic compounds .
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The primary mechanism of action for 1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst . The compound’s molecular targets include various organic halides, which it couples with to form new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-2-methyl-1H-benzimidazole-6-boronic Acid Pinacol Ester can be compared with other boronic esters, such as:
- Phenylboronic Acid Pinacol Ester
- Isopropenylboronic Acid Pinacol Ester
- 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester
These compounds share similar reactivity in Suzuki-Miyaura coupling reactions but differ in their specific substituents and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in organic synthesis.
Eigenschaften
Molekularformel |
C17H25BN2O2 |
|---|---|
Molekulargewicht |
300.2 g/mol |
IUPAC-Name |
2-methyl-1-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
InChI |
InChI=1S/C17H25BN2O2/c1-11(2)20-12(3)19-14-9-8-13(10-15(14)20)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 |
InChI-Schlüssel |
MGNKQVFTRNWSFD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
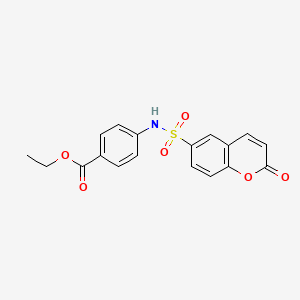

![3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278200.png)
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)
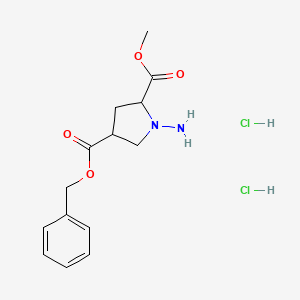
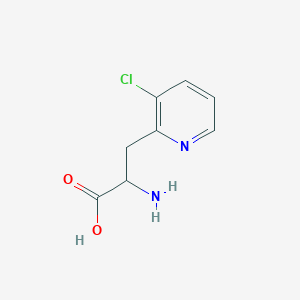
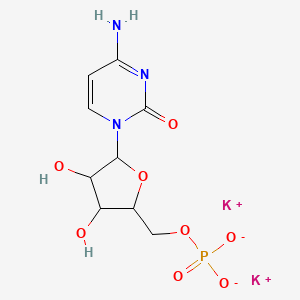
![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
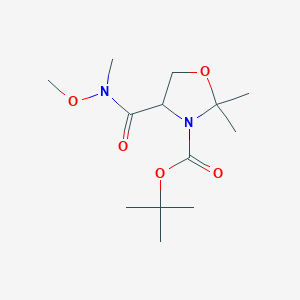
![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)

